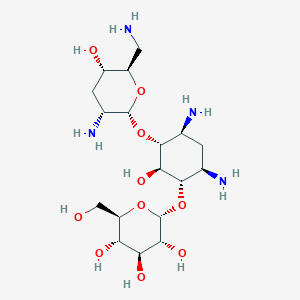
Nebramycin factor 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nebramycin factor 12 is a member of the nebramycin complex, which consists of several aminoglycoside antibiotics. These antibiotics are derived from the fermentation of the actinomycete Streptomyces tenebrarius. The nebramycin complex is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nebramycin factor 12 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to ion-exchange chromatography to isolate the various nebramycin factors . The specific conditions for the fermentation include submerged aerobic conditions in an aqueous medium containing assimilable sources of carbon and nitrogen .
Industrial Production Methods
Industrial production of this compound follows similar fermentation protocols. The process involves culturing Streptomyces tenebrarius in large-scale fermenters under controlled conditions to maximize yield. The fermentation broth is then processed using ion-exchange chromatography to purify the desired antibiotic factors .
Análisis De Reacciones Químicas
Types of Reactions
Nebramycin factor 12 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines from nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include various aminoglycoside derivatives, which retain the antibacterial properties of the parent compound .
Aplicaciones Científicas De Investigación
Nebramycin factor 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the production of other aminoglycoside antibiotics through chemical modification.
Mecanismo De Acción
Nebramycin factor 12 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain. This results in the production of non-functional proteins and ultimately leads to bacterial cell death . The compound targets the 16S ribosomal RNA within the bacterial ribosome .
Comparación Con Compuestos Similares
Nebramycin factor 12 is similar to other aminoglycoside antibiotics such as:
Tobramycin: Shares a similar mechanism of action and is also derived from Streptomyces tenebrarius.
Kanamycin: Another aminoglycoside with a similar structure but different functional groups.
Gentamicin: Similar in structure and function but produced by a different species of Streptomyces.
This compound is unique in its specific structural modifications, which confer distinct antibacterial properties and make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
64332-34-9 |
|---|---|
Fórmula molecular |
C18H36N4O10 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c19-3-9-8(24)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)12(26)11(25)10(4-23)30-18/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1 |
Clave InChI |
RTOAPJRCIZBHKA-HFSBJZBZSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



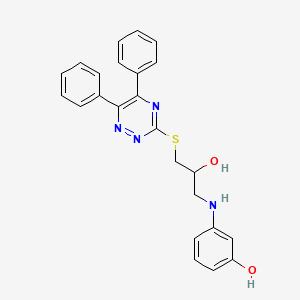


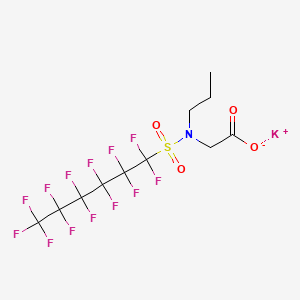
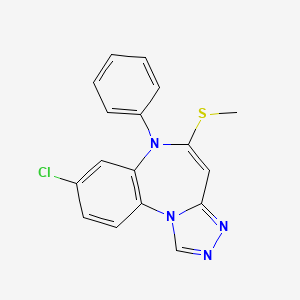
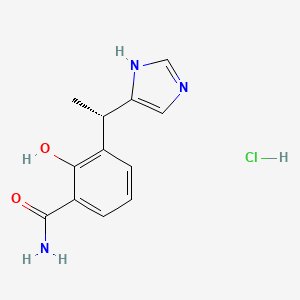
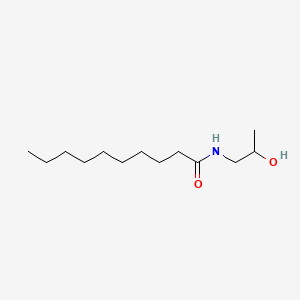
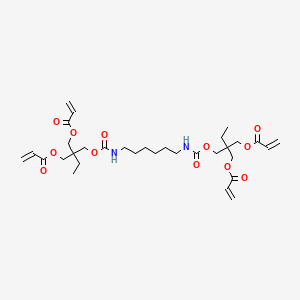
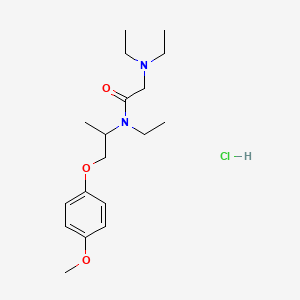

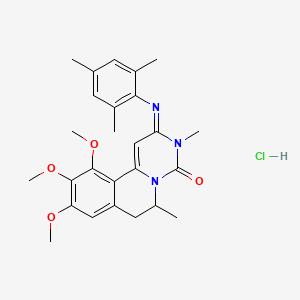
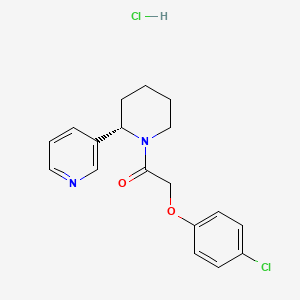
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
